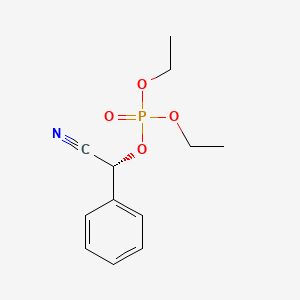

Phosphoric acid, (R)-cyanophenylmethyl diethyl ester

Description

Phosphoric acid, (R)-cyanophenylmethyl diethyl ester (CAS: 820969-53-7) is a chiral organophosphorus compound with the molecular formula C₁₆H₁₈NO₄P and a molecular weight of 319.29 g/mol . Its structure features a diethyl phosphate group bonded to an (R)-configured cyanophenylmethyl substituent, conferring stereochemical specificity. The compound’s InChIKey and SMILES notations highlight its unique stereochemistry and functional groups, which influence its reactivity and applications in asymmetric synthesis and catalysis.

Synthetic routes often involve enantioselective methods, such as the use of chiral auxiliaries or catalysts. For instance, asymmetric synthesis protocols similar to those described for diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate (e.g., using chiral amines or hydride reagents) may apply . Enantiomeric excess (ee) values exceeding 99% have been achieved for related phosphoric esters via chiral shift reagents in NMR analysis, as demonstrated in the esterification of α-hydroxyphosphonic acids .

Properties

CAS No. |

604808-44-8 |

|---|---|

Molecular Formula |

C12H16NO4P |

Molecular Weight |

269.23 g/mol |

IUPAC Name |

[(R)-cyano(phenyl)methyl] diethyl phosphate |

InChI |

InChI=1S/C12H16NO4P/c1-3-15-18(14,16-4-2)17-12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3/t12-/m0/s1 |

InChI Key |

LCMRIJVMOAIQRA-LBPRGKRZSA-N |

Isomeric SMILES |

CCOP(=O)(OCC)O[C@@H](C#N)C1=CC=CC=C1 |

Canonical SMILES |

CCOP(=O)(OCC)OC(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Cyano-Phosphorylation of Aldehydes

One significant method involves the cyano-phosphorylation of aldehydes using diethyl cyanophosphonate in the presence of N-heterocyclic carbenes as catalysts. The reaction typically proceeds as follows:

Reagents : Diethyl cyanophosphonate (DEPC), N-heterocyclic carbene derived from imidazolium chloride, and an aldehyde.

Conditions : The reaction is conducted in a polar solvent such as THF or DMF at room temperature.

-

- Prepare the N-heterocyclic carbene by mixing imidazolium chloride with a strong base like KOt-Bu.

- Add the aldehyde and DEPC to the reaction mixture.

- Stir the mixture for a specified time (usually around 5 minutes) before quenching with water and extracting with an organic solvent.

- Purify the product via silica gel chromatography.

Yield : This method has been reported to yield phosphoric acid, (R)-cyanophenylmethyl diethyl ester in high purity (up to 94%) as a colorless oil.

Synthesis via Acyl Phosphonates

Another effective approach is through the synthesis of acyl phosphonates followed by their reaction with cyanide sources:

Reagents : Acyl chlorides, trialkyl phosphites, and cyanide sources such as diethylaluminum cyanide.

Conditions : The reaction is often performed at low temperatures (0 °C) to minimize side reactions and decomposition.

-

- React trialkyl phosphite with acyl chloride to form acyl phosphonate.

- Add diethylaluminum cyanide slowly while monitoring the reaction by thin-layer chromatography (TLC).

- Hydrolyze the intermediate to yield protected cyanohydrin.

Yield : This method also provides good yields of protected cyanohydrin O-phosphates, which can be further processed to obtain phosphoric acid esters.

Esterification Methods

In some protocols, direct esterification methods using phosphorus pentoxide and alcohols have been utilized:

Reagents : Phosphorus pentoxide, alcohols (such as diethyl ether), and phosphinic acid.

Conditions : The reaction typically requires heating to around 80 °C for several hours.

-

- Mix phosphorus pentoxide with alcohol under stirring.

- Gradually heat the mixture while adding phosphinic acid.

- After completion, cool down and extract the product.

Yield : This method has been shown to produce various phosphoric acid esters effectively.

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Cyano-Phosphorylation | Diethyl cyanophosphonate, aldehyde | Room temperature | Up to 94% |

| Acyl Phosphonate Synthesis | Acyl chlorides, trialkyl phosphites | Low temperature (0 °C) | Good yield |

| Esterification | Phosphorus pentoxide, alcohols | Heated (80 °C) | Variable |

The preparation of this compound can be effectively achieved through various synthetic routes including cyano-phosphorylation and acyl phosphonate chemistry. Each method presents unique advantages in terms of yield and operational simplicity, making them valuable for laboratory synthesis and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, ®-cyanophenylmethyl diethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phosphoric acid esters .

Scientific Research Applications

Medicinal Applications

1.1 Sedative-Hypnotic and Anesthetic Uses

One of the primary applications of phosphoric acid, (R)-cyanophenylmethyl diethyl ester is as a prodrug for propofol, a widely used anesthetic. The compound has been shown to enhance the water solubility of propofol, improving its pharmacokinetic properties and allowing for rapid release of the active drug in vivo. This property addresses the limitations of propofol's poor water solubility and susceptibility to oxidation, making it a more effective sedative-hypnotic agent when administered intravenously or non-intravenously .

Case Study: Propofol Derivatives

A study highlighted the synthesis and evaluation of various derivatives of propofol, including those derived from phosphoric acid esters. These derivatives demonstrated improved stability and efficacy as anesthetics, showcasing the potential of this compound in clinical settings .

Chemical Properties and Stability

2.1 Stability in Aqueous Solutions

This compound exhibits high stability in aqueous solutions compared to other formulations. This stability is crucial for its application in pharmaceutical formulations where prolonged shelf life and efficacy are required. The compound's ability to release phosphate radicals under physiological conditions further enhances its appeal as a drug candidate .

Data Table: Comparative Stability Analysis

| Compound | Water Solubility (mg/L) | Stability (pH 7) |

|---|---|---|

| This compound | High | Stable |

| Propofol | 146 | Moderate |

| Propofol Succinic Acid Monoester | Moderate | Unstable |

Material Science Applications

3.1 Use in Food Contact Materials

Phosphoric acid esters, including derivatives like (R)-cyanophenylmethyl diethyl ester, have been assessed for their safety in food contact materials. The European Food Safety Authority (EFSA) has evaluated such compounds for use in kitchen countertops and sinks, confirming their thermal stability and low migration rates into food products . This application highlights the versatility of phosphoric acid esters beyond medicinal use.

Case Study: Safety Assessment for Food Contact Materials

The EFSA conducted a comprehensive safety assessment on phosphoric acid mixed esters used in food contact materials, concluding that these compounds do not pose significant health risks when used within specified limits. This assessment supports the broader adoption of phosphoric acid esters in consumer products .

Mechanism of Action

The mechanism of action of phosphoric acid, ®-cyanophenylmethyl diethyl ester involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring its phosphoric acid group to other molecules. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism. The molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare phosphoric acid, (R)-cyanophenylmethyl diethyl ester with structurally or functionally analogous organophosphorus compounds.

Structural and Functional Analysis

Steric and Electronic Effects: The (R)-cyanophenylmethyl group in the target compound introduces steric hindrance and electron-withdrawing effects due to the cyano substituent. This contrasts with Paraoxon, where the p-nitrophenyl group enhances electrophilicity, increasing its reactivity as a cholinesterase inhibitor . Diethyl 4-cyanobenzylphosphonate lacks stereochemistry, making it less suited for enantioselective applications compared to the (R)-configured compound .

Synthetic Utility: The target compound’s chiral center enables its use in asymmetric catalysis, akin to diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate, which serves as a precursor for bioactive molecules . Diethyl (2-phenylbenzimidazol-1-yl) phosphate is noted for converting aldoximes to nitriles efficiently, suggesting that the target compound’s cyano group may similarly participate in nitrile-related transformations .

Stability and Environmental Impact: Hydrolysis of phosphate esters to phosphoric acid is common (e.g., diethyl phosphate in ). The target compound’s stability under aqueous conditions likely depends on the electron-withdrawing cyano group, which may slow hydrolysis compared to Paraoxon . Chlorfenvinfos exhibits environmental persistence due to chlorine substituents, whereas the target compound’s cyano group may facilitate biodegradation .

Industrial Relevance :

- Branched alkylphosphonic acids like P507/P272 () are commercialized for metal extraction, but the target compound’s aromatic substituents may limit its utility in this niche.

Research Findings and Trends

- Enantioselective Synthesis : Advances in asymmetric methods (e.g., chiral shift reagents, enantioselective catalysis) have enabled high-purity production of phosphoric acid esters, as seen in the 99% ee achieved for dimethyl phosphonate derivatives .

- Applications in Organic Chemistry : Phosphoric esters with aromatic substituents are increasingly used as reagents or intermediates. For example, the 2-phenylbenzimidazolyl derivative in highlights the role of electron-deficient aryl groups in facilitating nitrile formation.

- Toxicity and Safety: While Paraoxon and Chlorfenvinfos are toxic, the target compound’s cyano group may reduce acute toxicity, though detailed toxicological data are lacking .

Biological Activity

Phosphoric acid, (R)-cyanophenylmethyl diethyl ester is an organic compound classified as a phosphoric acid ester. Its structure includes a cyanophenylmethyl group and two diethyl ester groups, which contribute to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

- Chemical Formula : C13H17N1O4P

- CAS Number : 604808-44-8

The compound is noted for its versatility in organic synthesis and as a catalyst in various chemical reactions. Its phosphoric acid group can participate in phosphorylation reactions, which are crucial in many biological processes.

The biological activity of this compound primarily involves its role as a phosphorylating agent. This capability allows it to transfer phosphate groups to other molecules, influencing various biochemical pathways such as:

- Signal Transduction : Phosphorylation plays a critical role in cellular signaling pathways.

- Energy Metabolism : The compound may affect metabolic pathways that rely on phosphate transfer.

Biological Activity

Research has indicated several potential biological activities of phosphoric acid esters, including:

- Antiviral Properties : Certain phosphoric acid esters have shown effectiveness against viruses such as Hepatitis C and Influenza A .

- Neurotransmitter Modulation : Compounds similar to this compound have been studied for their interactions with neurotransmitters like glutamate and GABA, which are crucial in treating neurological disorders .

- Anticancer Activity : Phosphoric acid esters have been investigated for their potential as anticancer agents due to their ability to modify cellular processes .

Case Studies

- Antiviral Activity : A study highlighted the effectiveness of certain phosphonic acid esters in inhibiting viral replication. These compounds were found to disrupt viral life cycles by interfering with essential viral enzymes .

- Neurological Applications : Research into similar compounds has demonstrated their potential as therapeutic agents for conditions like schizophrenia and Parkinson's disease by modulating glutamate receptors .

- Cancer Treatment : Investigations into the cytotoxic effects of phosphoric acid esters revealed their ability to induce apoptosis in cancer cells through DNA alkylation mechanisms .

Comparative Analysis

The following table compares this compound with other related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains cyanophenylmethyl group | Antiviral, Neurotransmitter modulation |

| Phosphoric Acid, Methyl Diethyl Ester | Lacks cyanophenylmethyl group | Limited biological activity |

| Phosphoric Acid, Ethyl Diethyl Ester | Similar structure but different substituents | Potentially lower potency |

Research Findings

Recent studies have emphasized the need for further exploration into the biological activities of phosphoric acid esters. Notably:

- Pharmacological Potential : Ongoing research aims to elucidate the pharmacokinetics and pharmacodynamics of these compounds to better understand their therapeutic potential .

- Safety and Toxicity Assessments : Investigations into the safety profiles of phosphoric acid esters are crucial for their development as pharmaceuticals. Current findings suggest that while some derivatives exhibit promising activity, they may also pose risks related to toxicity and side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.